molecular formula C13H13NO5 B1312421 N-Carbobenzyloxy-4-keto-L-proline CAS No. 64187-47-9

N-Carbobenzyloxy-4-keto-L-proline

Cat. No.: B1312421
CAS No.: 64187-47-9
M. Wt: 263.25 g/mol
InChI Key: RPLLCMZOIFOBIF-NSHDSACASA-N
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Description

N-Carbobenzyloxy-4-keto-L-proline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of proline, an amino acid, and is characterized by the presence of a carbobenzyloxy group and a keto group at specific positions on the proline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzyloxy-4-keto-L-proline typically involves the protection of the amino group of L-proline with a carbobenzyloxy group, followed by oxidation to introduce the keto group. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzyloxy-4-keto-L-proline undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloroformate, trifluoroacetic acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various protected or functionalized proline derivatives.

Scientific Research Applications

N-Carbobenzyloxy-4-keto-L-proline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes and pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-4-keto-L-proline involves its interaction with specific molecular targets, such as enzymes. The carbobenzyloxy group acts as a protecting group, allowing the compound to selectively interact with target enzymes without undergoing premature degradation. The keto group plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-Carbobenzyloxy-L-proline: Lacks the keto group, making it less reactive in certain chemical reactions.

    N-Carbobenzyloxy-4-hydroxy-L-proline: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.

Uniqueness

N-Carbobenzyloxy-4-keto-L-proline is unique due to the presence of both the carbobenzyloxy and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLCMZOIFOBIF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454390
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64187-47-9
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64187-47-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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